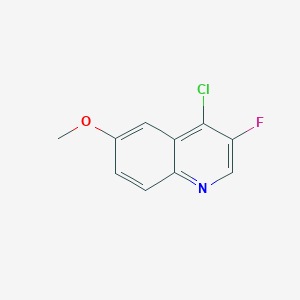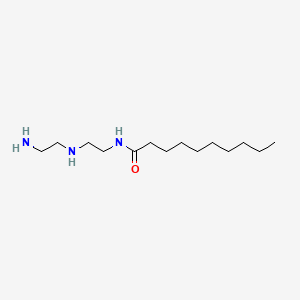![molecular formula C10H17NO5 B14145075 (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 51430-72-9](/img/structure/B14145075.png)
(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Nitro-1,5-dioxaspiro[55]undec-3-yl)methanol is a chemical compound characterized by a spirocyclic structure with a nitro group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol typically involves the formation of the spirocyclic ring followed by the introduction of the nitro group and the methanol moiety. One common approach is to start with a precursor containing the spirocyclic core and then perform nitration and hydroxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol moiety, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for the reduction of the nitro group.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
- (3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-en-8-yl)(phenyl)methanol
- 1,7-Dioxaspiro[5.5]undecane
Comparison: (3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds may have different functional groups, leading to variations in their chemical behavior and applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Propiedades
Número CAS |
51430-72-9 |
|---|---|
Fórmula molecular |
C10H17NO5 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methanol |
InChI |
InChI=1S/C10H17NO5/c12-6-9(11(13)14)7-15-10(16-8-9)4-2-1-3-5-10/h12H,1-8H2 |
Clave InChI |
VKJYMZGTLPGDFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)OCC(CO2)(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)
![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)






![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
